1,11-Dibromoundecane
Overview
Description
1,11-Dibromoundecane is an organic compound with the molecular formula C₁₁H₂₂Br₂. It is also known as undecamethylene dibromide. This compound is characterized by the presence of two bromine atoms attached to the terminal carbon atoms of an eleven-carbon alkane chain. At room temperature, this compound appears as a colorless to pale yellow liquid with a distinct odor. It has a high density and is poorly soluble in water but can be mixed with most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,11-Dibromoundecane is typically synthesized through the bromination of 1-undecene. The reaction involves the addition of bromine (Br₂) to 1-undecene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature for this reaction is usually maintained between 50°C and 100°C .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and bromine addition. After the reaction, the product is purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1,11-Dibromoundecane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂). The reaction is typically carried out in polar solvents such as ethanol or water, and the temperature is maintained between 50°C and 100°C.
Reduction: this compound can be reduced to 1-undecene using reducing agents such as zinc in acetic acid or lithium aluminum hydride (LiAlH₄).
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is 1,11-undecanediol.
Reduction: The major product is 1-undecene.
Scientific Research Applications
1,11-Dibromoundecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of polymers and surfactants.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: Although not widely used in medicine, this compound can be a precursor in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of surfactants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,11-dibromoundecane involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are good leaving groups, making it reactive towards nucleophiles. When a nucleophile attacks the carbon atom bonded to bromine, the bromine atom is displaced, resulting in the formation of a new bond between the carbon and the nucleophile. This mechanism is utilized in various synthetic applications to introduce different functional groups into the molecule .
Comparison with Similar Compounds
1,10-Dibromodecane: Similar to 1,11-dibromoundecane but with a ten-carbon chain.
1,12-Dibromododecane: Similar to this compound but with a twelve-carbon chain.
1,9-Dibromononane: Similar to this compound but with a nine-carbon chain.
Uniqueness: this compound is unique due to its specific chain length and the position of the bromine atoms. This specific structure makes it suitable for certain applications where other similar compounds may not be as effective. For example, its chain length and reactivity make it particularly useful in the synthesis of polymers and surfactants .
Properties
IUPAC Name |
1,11-dibromoundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Br2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBVHGAPHVRHMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168211 | |
Record name | 1,11-Dibromoundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16696-65-4 | |
Record name | 1,11-Dibromoundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16696-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,11-Dibromoundecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016696654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,11-Dibromoundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,11-dibromoundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,11-Dibromoundecane in current scientific research?
A1: this compound is primarily employed as a monomer in synthesizing various polymers, particularly liquid crystalline polyethers. [, , , , , ] Its structure, featuring a flexible eleven-carbon chain terminated by bromine atoms, makes it suitable for creating polymers with specific thermal and conformational properties.
Q2: How does the chain length of this compound influence the properties of the resulting polymers?
A2: The eleven-carbon chain length of this compound plays a crucial role in determining the phase behavior of the resulting polymers. Research suggests that incorporating this compound, compared to shorter dibromoalkanes, can lead to polymers with higher isotropization temperatures for their nematic mesophases. [] This indicates a broader temperature range for the liquid crystalline behavior, which can be advantageous for various applications.
Q3: Can you elaborate on the conformational behavior of this compound within a polymer chain, specifically in a low-temperature ordered phase?
A3: Studies utilizing solid-state 13C NMR on a polyether synthesized with this compound reveal insightful conformational details. [] In a low-temperature ordered phase, the methylene sequence of this compound exhibits a specific conformational arrangement. Starting from the bond between the oxygen and the first methylene carbon, the bond conformations are: dtdttttttdtd, where 't' represents a trans conformation and 'd' signifies a disordered state, likely an interchange between gauche and trans conformations. This ordered arrangement contributes to the overall properties of the polymer at low temperatures.
Q4: How does the conformational behavior of this compound change at higher temperatures, and what are the implications for the polymer's phase?
A4: As the temperature increases, the conformational behavior of this compound within the polymer undergoes a shift. The methylene sequence transitions to a dtdddttdddtd conformation in the high-temperature mesophase. [] This change indicates an increase in conformational disorder within the this compound segment. This disordering contributes to the transition of the polymer from a low-temperature ordered phase to a higher-temperature mesophase with different characteristics.
Q5: Beyond liquid crystalline polymers, are there other research applications utilizing this compound?
A5: Yes, this compound has found utility in synthesizing macrocycles. [] These macrocycles, incorporating this compound as a linking unit, exhibit interesting properties, including higher clearing temperatures compared to their linear polymer counterparts. This highlights the versatility of this compound as a building block for diverse molecular architectures with potentially tailorable properties.
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